molecular formula C23H22N4O3 B3311331 N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946257-26-7

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No. B3311331
CAS RN: 946257-26-7
M. Wt: 402.4 g/mol
InChI Key: XTDXKJPOLIGQBD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as PAWI-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAWI-2 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been found to act as a dual inhibitor of both the Akt and PDK1 signaling pathways. These pathways play important roles in cell survival and proliferation, and their dysregulation has been implicated in a range of diseases, including cancer. By inhibiting these pathways, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in a range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have immunomodulatory effects, and may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is its specificity for the Akt and PDK1 signaling pathways. This specificity allows for targeted inhibition of these pathways, reducing the risk of off-target effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. One area of interest is the development of new cancer therapies based on this compound and related compounds. Additionally, further investigation into the neuroprotective and immunomodulatory effects of this compound may lead to the development of new treatments for neurodegenerative and autoimmune diseases. Finally, research on the structure-activity relationships of this compound and related compounds may lead to the development of more potent and selective inhibitors of the Akt and PDK1 signaling pathways.

Scientific Research Applications

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been found to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-6-22-25-26-23(30-22)20-13-17-7-4-5-8-19(17)27(20)14-21(29)24-18-11-9-16(10-12-18)15(2)28/h4-5,7-13H,3,6,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDXKJPOLIGQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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